Product packaging for Histidine, 2-iodo-(Cat. No.:)

Histidine, 2-iodo-

Cat. No.: B1257654
M. Wt: 281.05 g/mol
InChI Key: QYRJIYLZOYRECO-BYPYZUCNSA-N
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Description

Historical Perspectives on Halogenated Amino Acids in Biological Systems

The discovery of amino acids dates back to the early 19th century, with asparagine being the first isolated in 1806. wikipedia.org Histidine itself was first isolated in 1896 by Albrecht Kossel and Sven Gustaf Hedin. ebi.ac.uk The deliberate incorporation of halogens into amino acids is a more recent development, driven by the desire to modulate the physicochemical and structural properties of peptides and proteins. nih.govnih.gov Halogenation can enhance features such as thermal and proteolytic stability. encyclopedia.pub

Naturally occurring halogenated amino acids are found in various organisms. For instance, sponges of the Verongida order produce bioactive halogenated amino acids. encyclopedia.pub The discovery of a soil bacteria, Streptomyces cattleya, which produces the unusual amino acid β-ethynylserine, highlighted nature's ability to synthesize modified amino acids. echemi.com Research into these natural products has spurred the development of synthetic strategies to create novel halogenated amino acids for diverse applications. nih.govencyclopedia.pub

The introduction of halogen atoms, such as iodine, into amino acids like histidine provides a powerful tool for studying and modifying biological processes. nih.govencyclopedia.pub These modifications can influence protein structure, enzyme activity, and interactions with other molecules. encyclopedia.pub

Significance of Investigating 2-Iodohistidine (B1664555) within Amino Acid Chemistry and Biology

The investigation of 2-iodohistidine is significant for several reasons. The introduction of an iodine atom to the histidine imidazole (B134444) ring creates a unique chemical entity with altered properties. The traditional iodination of histidine can yield 2-iodohistidine, among other products like 2,5-di-iodohistidine. researchgate.net

One of the key applications of 2-iodohistidine is in the field of medicinal chemistry and pharmacology. For instance, 2-iodohistidine has demonstrated strong antimalarial activity. medkoo.com Furthermore, radioactively labeled iodohistidine, specifically with iodine-123, is being explored as a potential tumor-imaging agent for techniques like SPECT/CT, particularly for non-small cell lung cancer. snmjournals.org The rationale behind this application lies in the increased expression of amino acid transporters on cancer cells. snmjournals.org It is also proposed that iodohistidine may be more stable than iodotyrosine, another commonly used agent, due to the electronic properties of the imidazole ring. snmjournals.org

From a research perspective, 2-iodohistidine serves as a valuable tool. Its synthesis, while sometimes challenging, allows for the creation of modified peptides to study protein structure and function. collectionscanada.gc.ca The iodine atom can act as a heavy-atom label in X-ray crystallography or as a probe in other spectroscopic techniques.

Structural Framework of the Imidazole Ring in Biological Activity

The imidazole ring of histidine is central to its diverse biological roles. numberanalytics.com This aromatic heterocyclic ring contains two nitrogen atoms and can exist in different protonation states depending on the pH, with a pKa of approximately 6.0. wikipedia.orgcreative-proteomics.com This property allows the imidazole ring to act as both a proton donor and acceptor at physiological pH, a crucial feature for its role in the catalytic mechanisms of many enzymes. wikipedia.orgnih.gov

In enzyme active sites, histidine's imidazole ring can act as a general acid or base, facilitating proton transfer reactions. numberanalytics.com A classic example is its role in catalytic triads, where the basic nitrogen of histidine abstracts a proton from serine, threonine, or cysteine to activate it as a nucleophile. wikipedia.orgrsc.org It can also participate in proton shuttling. wikipedia.org

Furthermore, the imidazole side chain is an excellent ligand for metal ions such as zinc, copper, iron, manganese, and cobalt. numberanalytics.comwikipedia.orgnih.gov This metal-chelating ability is vital for the structure and function of numerous metalloproteins, including myoglobin (B1173299), hemoglobin, and carbonic anhydrase. numberanalytics.comwikipedia.org The interaction with metal ions is also fundamental to the function of zinc finger proteins in binding to DNA. rsc.org The structural and electronic properties of the imidazole ring, therefore, underpin the vast importance of histidine in biological systems, and by extension, provide the foundational framework for the utility of its modified forms like 2-iodohistidine.

Compound Data

Below are tables detailing the properties of Histidine and 2-Iodohistidine.

Table 1: Properties of Histidine

PropertyValueSource
Chemical Formula C6H9N3O2 wikipedia.orgnist.gov
Molar Mass 155.157 g·mol−1 wikipedia.org
Appearance White crystalline or crystalline powder chemicalbook.com
Solubility in water 45.6 mg/mL wikipedia.org
Melting Point ~282 °C (decomposes) chemicalbook.com
pKa (imidazole side chain) ~6.0 wikipedia.orgcreative-proteomics.com
CAS Number 71-00-1 nist.gov

Table 2: Properties of 2-Iodohistidine

PropertyValueSource
Chemical Formula C6H8IN3O2 nih.gov
Molecular Weight 281.05 g/mol nih.gov
IUPAC Name 2-amino-3-(2-iodo-1H-imidazol-5-yl)propanoic acid nih.gov
Appearance Solid powder medkoo.com
CAS Number 25167-98-0 nih.gov
Monoisotopic Mass 280.96612 Da nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8IN3O2 B1257654 Histidine, 2-iodo-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8IN3O2

Molecular Weight

281.05 g/mol

IUPAC Name

(2S)-2-amino-3-(2-iodo-1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C6H8IN3O2/c7-6-9-2-3(10-6)1-4(8)5(11)12/h2,4H,1,8H2,(H,9,10)(H,11,12)/t4-/m0/s1

InChI Key

QYRJIYLZOYRECO-BYPYZUCNSA-N

Isomeric SMILES

C1=C(NC(=N1)I)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(NC(=N1)I)CC(C(=O)O)N

Synonyms

2-iodo-L-histidine
2-iodohistidine

Origin of Product

United States

Synthetic Methodologies and Preparative Techniques for 2 Iodohistidine and Its Analogs

Direct Halogenation Strategies for Imidazole (B134444) Ring Functionalization

Direct halogenation is a common method for introducing an iodine atom onto the imidazole ring of histidine. This approach typically involves an electrophilic substitution reaction where an iodinating agent reacts with the histidine molecule.

Traditional Iodination Methods of Histidine

Traditional methods for the iodination of histidine often employ oxidizing agents to generate a reactive iodine species (I+) from a source like sodium iodide. researchgate.netpsu.edu Common oxidizing agents include chloramine-T and Iodogen. nih.govrevvity.com The reaction is an electrophilic aromatic substitution, targeting the electron-rich imidazole ring of histidine. researchgate.netpsu.edu The main products of such reactions can include 2-iodohistidine (B1664555), as well as di- and tri-iodinated histidine derivatives. researchgate.net The specific products formed can be influenced by the reaction conditions, such as pH and the stoichiometry of the reactants. researchgate.netnih.gov For instance, at a pH exceeding 8.5, the secondary site on the imidazole ring of histidine is preferentially labeled. nih.gov

For example, steroid derivatives containing histidine methyl ester have been successfully labeled with iodine using Iodo-gen, resulting in immunoreactive fractions suitable for radioimmunoassays. nih.gov The reaction with Iodo-gen typically has an exposure time of about one hour to achieve a yield of 40-50%. nih.gov

Regioselectivity in 2-Iodohistidine Synthesis

Achieving regioselectivity in the synthesis of 2-iodohistidine is a significant challenge due to the multiple reactive sites on the histidine molecule. The imidazole ring of histidine has two carbon atoms (C-2 and C-5, also referred to as C-4 in some literature) that are susceptible to electrophilic attack. psu.edu Direct iodination can lead to a mixture of products, including 2-iodohistidine and 5-iodohistidine, as well as di-iodinated species. researchgate.net

The regioselectivity of the iodination reaction is influenced by the reaction conditions. For instance, the pH of the reaction medium can affect the protonation state of the imidazole ring, thereby directing the incoming electrophile to a specific position. nih.gov Furthermore, the choice of iodinating reagent and the presence of protecting groups on the histidine molecule can also control the site of iodination. researchgate.netresearchgate.net While direct electrophilic aromatic substitution often has low regioselectivity, careful selection of the starting compound can lead to a single iodinated product in a good yield. nih.govacs.org For instance, microwave-assisted direct C-H arylation at the C-5 position of protected L-histidine has been achieved with high regioselectivity using palladium catalysis. researchgate.net

Comparison of Iodination Rates with Other Amino Acids (e.g., Tyrosine)

The rate of iodination of histidine is notably slower than that of another commonly iodinated amino acid, tyrosine. researchgate.net Studies have indicated that the iodination rate of histidine is approximately 30 to 100 times slower than that of tyrosine. researchgate.net This difference in reactivity is attributed to the electronic properties of the respective aromatic rings. The phenolic ring of tyrosine is more activated towards electrophilic substitution than the imidazole ring of histidine. cipsm.deosti.gov

This rate difference has practical implications in protein labeling. When a protein containing both histidine and tyrosine residues is subjected to iodination, the tyrosine residues will react more readily. cipsm.deosti.gov This can be advantageous when selective labeling of tyrosine is desired. However, if histidine labeling is the goal, the reaction conditions must be carefully controlled to favor iodination of the imidazole ring, often requiring more forcing conditions or the use of protecting groups on the more reactive tyrosine residues. researchgate.netcipsm.de The lower reactivity of histidine can also be utilized by using free histidine as a scavenger to control the extent of iodination in protein solutions. researchgate.net

Radiosynthetic Approaches for Isotopic Labeling of 2-Iodohistidine

The incorporation of radioactive iodine isotopes into the 2-iodohistidine structure is essential for its use in nuclear medicine imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.govrsc.org

Strategies for Incorporating Radioiodine (e.g., 123I, 125I)

The strategies for incorporating radioiodine isotopes such as 123I and 125I into histidine are generally based on the direct iodination methods described earlier, but with the use of a radioactive iodine source. nih.govrevvity.com The choice of isotope depends on the intended application; 123I is a gamma emitter with a short half-life, making it suitable for diagnostic imaging, while 125I has a longer half-life and is often used in preclinical research and radioimmunoassays. nih.govrevvity.com

The most common method for radioiodination is oxidative iodination, where a radioactive iodide salt (e.g., Na123I or Na125I) is oxidized to a reactive electrophilic species. nih.govrevvity.com Oxidizing agents like chloramine-T and Iodogen are frequently used for this purpose. revvity.comnih.gov For example, 123I-labeled L- and D-iodohistidine have been synthesized using the Iodogen method. snmjournals.org The reaction is typically carried out in a buffered solution at a controlled pH to optimize the radiochemical yield and purity. snmjournals.orgthermofisher.com Following the reaction, the radiolabeled 2-iodohistidine is purified, often using high-performance liquid chromatography (HPLC), to remove unreacted radioiodide and other impurities. nih.govsnmjournals.org The radiochemical yield of the isolated product for 123I-labeled iodohistidine was reported to be 15-20%, with a radiochemical purity of over 98%. snmjournals.org

Evaluation of Radiochemical Purity and Stability in Research Applications

Analytical Methods for Radiochemical Purity

The assessment of radiochemical purity for 2-iodohistidine and its analogs is predominantly accomplished using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). snmjournals.orgresearchgate.netresearchgate.netnih.gov These methods separate the desired radiolabeled compound from potential impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purification and quality control of radiopharmaceuticals. snmjournals.orgresearchgate.netnih.gov In the context of radioiodinated histidine, a preparative HPLC step is often integrated into the synthesis protocol to isolate the final product. snmjournals.org Subsequent analytical HPLC is used to confirm its purity. For instance, studies on ¹²³I-labeled L- and D-iodohistidine have reported achieving a radiochemical purity of over 98% following purification by preparative HPLC. snmjournals.org The process, including labeling and purification, can be completed within 30 minutes. snmjournals.org HPLC systems for radiochemical analysis are equipped with both a UV detector and a radioactivity detector, allowing for the identification of the chemical compound and its corresponding radioactive signal. mdpi.com

Thin-Layer Chromatography (TLC): TLC offers a more rapid, though often less resolute, method for routine quality control. ymaws.comresearchgate.net It involves spotting the radiopharmaceutical onto a stationary phase (like a silica (B1680970) gel plate) and developing it with a suitable mobile phase. ymaws.com The distribution of radioactivity on the plate is then analyzed to determine the percentage of activity corresponding to the product versus impurities. ymaws.com For example, quality control of iodinated peptide analogues using TLC has demonstrated the ability to confirm radiochemical purities exceeding 98%. researchgate.net

The selection of specific chromatographic conditions is crucial for effective separation. While detailed parameters for 2-iodohistidine are often specific to the study, general principles apply.

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Stationary Phase Reversed-phase columns (e.g., C18) are common for separating amino acid analogs. snmjournals.orgSilica gel or reversed-phase plates are frequently used. ymaws.comresearchgate.net
Mobile Phase Typically a gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol). snmjournals.orgresearchgate.netA solvent system chosen to achieve differential migration of the product and impurities (e.g., a mixture of chloroform, acetic acid, and water). ymaws.com
Detection In-line radioactivity detector coupled with a UV detector. mdpi.comRadio-TLC scanner or by cutting the strip and counting sections in a gamma counter. ymaws.com
Key Metric Retention Time (RT) of the radiolabeled peak, compared to a non-radioactive standard. researchgate.netRetardation Factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. ymaws.com

Research Findings on Purity and Stability

Research has focused on developing radioiodinated histidine analogs that are more stable than other radioiodinated amino acids, such as iodotyrosine, where the iodine can be more easily dissociated. snmjournals.org

Radiochemical Purity: Studies consistently report high radiochemical purity for radioiodinated histidine derivatives immediately following synthesis and purification. In the preparation of ¹²³I-labeled L- and D-iodohistidine via the Iodogen method, a radiochemical purity of over 98% was achieved after HPLC purification. snmjournals.org Similarly, other radioiodinated peptides have shown purities greater than 98% when analyzed by TLC. researchgate.net

In Vitro Stability: The stability of the radiolabeled compound is evaluated under various conditions to predict its behavior in vivo. This often involves incubation in physiological saline, in human or animal serum at 37°C, and in the presence of challenging agents like cysteine. snmjournals.orgnih.govsnmjournals.org For example, L-[¹²³I]iodohistidine was found to be stable when incubated at 37°C in solutions containing cysteine at concentrations of 0.5 mM and 5 mM. snmjournals.org This is a significant finding, as cysteine can challenge the stability of some radiometal-ligand complexes. snmjournals.org Other radiopeptides have also shown high stability, with radiochemical purity remaining above 94% after 24 hours of incubation in human serum. nih.gov The stability of a radiolabeled thymidine (B127349) analog complex was also tested, showing only a 4% loss of radiochemical purity over 24 hours. snmjournals.org

Compound/AnalogConditionDurationRadiochemical Purity/StabilityReference
L-[¹²³I]iodohistidineIncubation at 37°C with 0, 0.5, and 5 mM cysteine solutionNot specifiedStable in all concentrations snmjournals.org
¹²³I-labeled L- and D-iodohistidinePost-HPLC purificationAt time of preparation>98% snmjournals.org
[¹³¹I]I-GRGDYVSaline at room temp. & 4-8 °C24 hoursHigh stability nih.gov
[¹³¹I]I-GRGDYVHuman serum at 37 °C24 hours>94% nih.gov
¹³¹I-cWIWLYARoom temperature72 hoursStable (remained at 57.5%) rsc.org
¹³¹I-cWIWLYAHuman plasma at 37 °C72 hours84.9% at 24h, 57.5% at 72h rsc.org

The evaluation of radiochemical purity and stability is an indispensable part of the development of 2-iodohistidine-based radiotracers. Rigorous quality control using methods like HPLC and TLC ensures that these agents are suitable for research applications, providing reliable data on their biological distribution and targeting efficacy. snmjournals.orgresearchgate.netnih.gov The demonstrated stability of compounds like L-[¹²³I]iodohistidine, particularly in challenging environments, supports their potential for further investigation. snmjournals.org

Biochemical Interactions and Molecular Mechanisms of 2 Iodohistidine

Investigation of Incorporation into Proteins and Peptides

The site-specific incorporation of 2-iodohistidine (B1664555) into polypeptides allows for detailed analysis of protein structure and function.

Methodologies for Histidine Residue Modification within Polypeptides

Several methods have been developed to introduce 2-iodohistidine into proteins and peptides. These techniques are crucial for creating modified proteins for structural and functional analysis.

One common approach is the direct iodination of histidine residues within an existing polypeptide chain. researchgate.netnih.gov This typically involves the use of iodine in the presence of an oxidizing agent. The reaction conditions, such as pH and reagent concentrations, must be carefully controlled to achieve selective modification of histidine residues and to avoid unwanted side reactions, such as the iodination of tyrosine residues. researchgate.netnih.gov Studies have shown that the rate of iodination of histidine is significantly slower than that of tyrosine. researchgate.netnih.gov

Another powerful technique is the use of solid-phase peptide synthesis, where a protected 2-iodohistidine amino acid building block is incorporated at a specific position in the peptide sequence. This method offers precise control over the location of the modification. For instance, the synthesis of a β-corticotrophin-(1–24)-tetracosapeptide containing a di-iodohistidine residue was achieved through the reductive dehalogenation of a protected precursor. rsc.orgrsc.org

Furthermore, methods for the site-specific incorporation of unnatural amino acids, including halogenated histidines, into proteins in vivo are being developed. These often involve the use of orthogonal translational systems, which consist of an engineered aminoacyl-tRNA synthetase and a corresponding tRNA that can recognize a unique codon (e.g., an amber stop codon) and insert the unnatural amino acid during protein synthesis. nih.goviit.edu

A summary of methodologies for incorporating 2-iodohistidine into polypeptides is presented below:

MethodologyDescriptionKey Considerations
Direct Iodination Post-translational modification of existing histidine residues using iodine and an oxidizing agent. researchgate.netnih.govSlower reaction rate compared to tyrosine iodination; requires careful control of reaction conditions to ensure specificity. researchgate.netnih.gov
Solid-Phase Peptide Synthesis Incorporation of a protected 2-iodohistidine building block during chemical peptide synthesis. rsc.orgrsc.orgAllows for precise, site-specific incorporation into synthetic peptides.
Orthogonal Translational Systems In vivo incorporation using an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon. nih.goviit.eduEnables the production of recombinant proteins with site-specifically incorporated 2-iodohistidine.
Fast Photochemical Iodination A footprinting method using iodine species generated by laser photolysis to label proteins. nih.govModifies histidine and tyrosine residues and can serve as a probe for conformational changes. nih.gov

Effects on Protein Structure and Conformation in In Vitro Systems

The incorporation of 2-iodohistidine can influence the structure and conformation of proteins. The bulky iodine atom can introduce steric hindrance and alter the electronic properties of the imidazole (B134444) ring, potentially leading to changes in local and global protein structure.

However, at the local level, the introduction of 2-iodohistidine can have more pronounced effects. Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of proteins at atomic resolution. wikipedia.orgresearchgate.net The iodine atom can serve as a heavy-atom label, which can be useful in X-ray crystallography for phasing, and its presence can also be detected by certain NMR techniques. The modification of a histidine residue can alter its pKa value, which may affect its role in catalysis or protein stability.

Studies on ribonuclease-S have shown that monoiodination of histidine-12 in the S-Peptide on the C-2 position resulted in a complete loss of potential activity. ias.ac.in This suggests that the modification directly impacts the active site's integrity or its ability to interact with the S-Protein. ias.ac.in The introduction of the bulky iodo-group can disrupt critical interactions necessary for proper protein folding and function.

The effects of 2-iodohistidine incorporation on protein structure are summarized in the table below:

Structural AspectEffect of 2-Iodohistidine IncorporationAnalytical Technique(s)
Global Conformation Minimal changes observed under controlled, single-iodination conditions. nih.govCircular Dichroism (CD) Spectroscopy nih.gov
Local Structure Can cause significant local perturbations due to steric and electronic effects. ias.ac.inNuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography wikipedia.orgias.ac.in
Active Site Integrity Can lead to loss of enzymatic activity by altering active site geometry or pKa of the histidine residue. ias.ac.inEnzyme activity assays ias.ac.in
Protein Stability The introduction of a bulky group can potentially decrease protein stability.Differential Scanning Calorimetry, Thermal Shift Assays

Enzymatic and Catalytic Interactions

2-Iodohistidine can interact with enzyme systems as either a substrate or an inhibitor, providing insights into enzyme mechanisms and specificity.

Analysis of 2-Iodohistidine as a Substrate or Inhibitor in Enzyme Systems

The interaction of 2-iodohistidine with enzymes is highly dependent on the specific enzyme and its active site architecture. In some cases, it can act as a substrate, while in others, it functions as an inhibitor.

For example, studies on the antimalarial effects of halogenated histidine analogs on Plasmodium falciparum have shown that 2-iodo-L-histidine inhibits parasite growth. nih.gov It was found to inhibit the uptake of [3H]isoleucine and [3H]histidine into parasite proteins, suggesting that it interferes with protein synthesis or amino acid transport. nih.gov In this context, 2-iodohistidine acts as an inhibitor. nih.gov

Conversely, iodotyrosine deiodinase, an enzyme responsible for salvaging iodide from iodotyrosines, has been studied for its activity on other halogenated compounds. While it efficiently dehalogenates iodo-, bromo-, and chlorotyrosine, its activity on 2-iodophenol (B132878) is weak. nih.gov Studies on iodohistidines have shown they are stable in the presence of iodotyrosine dehalogenase preparations, indicating they are not substrates for this enzyme. nih.govnih.gov

The role of 2-iodohistidine in various enzyme systems is detailed in the following table:

Enzyme SystemRole of 2-IodohistidineObserved Effect
Plasmodium falciparum protein synthesis/transport Inhibitor nih.govReduced uptake of radiolabeled amino acids and inhibition of parasite development. nih.gov
Iodotyrosine deiodinase Not a substrate nih.govnih.govStable in the presence of the enzyme; no deiodination observed. nih.govnih.gov
Cysteine proteases Potential inhibitorIodoacetamide, a related compound, is an irreversible inhibitor of cysteine proteases by alkylating the catalytic cysteine. ubpbio.com While not directly 2-iodohistidine, it highlights the reactivity of iodo-containing compounds.
Ribonuclease Potential inhibitorIodoacetamide can also inhibit ribonuclease by reacting with histidine residues, although at a slower rate than with cysteines. ubpbio.com

Kinetic Studies of Enzyme-Mediated Transformations Involving 2-Iodohistidine

Enzyme kinetics studies provide quantitative information about the rates of enzyme-catalyzed reactions and the effects of inhibitors. wikipedia.orgmgcub.ac.in When 2-iodohistidine acts as an inhibitor, kinetic analysis can determine the type of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency (e.g., IC₅₀ or Kᵢ value).

In the study on Plasmodium falciparum, the inhibitory effects of 2-iodo-L-histidine were quantified. nih.gov The concentration required to reduce the uptake of [³H]isoleucine to 50% of the control value (IC₅₀) was 420 µM. nih.gov For the inhibition of [³H]histidine uptake, the IC₅₀ was 200 µM. nih.gov Morphological analysis revealed that the development of mature trophozoites was inhibited by 50% at a concentration of 100 µM 2-iodo-L-histidine. nih.gov

These kinetic parameters are crucial for understanding the mechanism of action and for comparing the efficacy of different inhibitors. The Michaelis-Menten model and its linear transformations, such as the Lineweaver-Burk plot, are commonly used to analyze enzyme kinetics and determine key parameters like Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity). ucl.ac.ukwhiterose.ac.uk

A summary of kinetic data for 2-iodohistidine inhibition is provided below:

SystemParameterValue
Plasmodium falciparum ([³H]isoleucine uptake) IC₅₀420 µM nih.gov
Plasmodium falciparum ([³H]histidine uptake) IC₅₀200 µM nih.gov
Plasmodium falciparum (trophozoite development) IC₅₀100 µM nih.gov

Metabolic Pathways and Deiodination Studies (non-clinical focus)

The metabolic fate of 2-iodohistidine is an area of interest, particularly concerning its stability and potential for deiodination in biological systems.

Studies have shown that iodohistidines, including monoiodohistidine (which can be 2-iodohistidine), are biosynthesized in thyroglobulin and thyralbumin in both humans and rats. nih.govnih.gov Unlike iodotyrosines, which are readily deiodinated by iodotyrosine dehalogenase to conserve iodide, iodohistidines are resistant to this enzyme. nih.govnih.gov

This resistance to deiodination has implications for their metabolic pathway. When administered to humans, a large portion of iodohistidines is recovered in the urine within 24 hours, suggesting they are not extensively metabolized and are efficiently cleared from the body. nih.govnih.gov This contrasts with the significant retention and recycling of iodide from iodotyrosines. The lack of deiodination by the known iodotyrosine dehalogenase points to a distinct metabolic handling of iodinated histidines compared to iodinated tyrosines.

Stability of the Carbon-Iodine Bond in Biological Buffers and Extracts

Interactions with Transport Systems in Cellular Models

The entry of amino acids and their derivatives, including 2-iodohistidine, into cells is not a passive process but is mediated by specific protein transporters embedded in the cell membrane. These transporters facilitate the movement of molecules that cannot freely diffuse across the lipid bilayer. acs.org

Studies using radio-labeled L-[123I]iodohistidine have provided direct evidence for its interaction with specific amino acid transport systems. In non-small cell lung cancer (NSCLC) cell lines, the uptake of L-[123I]iodohistidine was significantly inhibited by 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), a known inhibitor of the L-type amino acid transporter (LAT) system, and by tryptophan and serine. snmjournals.org The strong inhibition by BCH and tryptophan suggests that 2-iodohistidine is a substrate for LAT transporters, which are responsible for moving large neutral amino acids across the cell membrane. snmjournals.org

Furthermore, the monocarboxylate transporter (MCT) family, particularly MCT8 (SLC16A2) and MCT10 (SLC16A10), are well-characterized transporters of iodinated amino acids, specifically thyroid hormones. solvobiotech.comeur.nl MCT8 is a high-affinity transporter for T3 and T4 and is crucial for the transport of these hormones into cells, especially in the brain. solvobiotech.comresearchgate.net Given that MCT8 substrates are l-amino acids with at least one iodine atom, it is plausible that 2-iodohistidine interacts with this transporter family. nih.gov The substrate specificity of MCT8 is high; it requires an L-amino acid moiety and iodine atoms on the aromatic rings but does not transport aromatic amino acids like phenylalanine or tyrosine, indicating a preference for the specific thyronine or a related iodinated amino acid structure. nih.govnih.gov The transport mediated by MCTs is an energy-independent, bidirectional process often referred to as facilitated diffusion. nih.gov

Table 3: Transporters Implicated in 2-Iodohistidine Cellular Uptake

Transporter System Evidence of Interaction Transport Type Reference
L-type Amino Acid Transporter (LAT) Uptake of L-[123I]iodohistidine inhibited by BCH and tryptophan. Facilitated Diffusion snmjournals.org
Alanine-Serine-Cysteine (ASC) Transporter Uptake of L-[123I]iodohistidine inhibited by serine. Facilitated Diffusion snmjournals.org
Monocarboxylate Transporter 8 (MCT8) Transports iodinated amino acids (thyroid hormones); 2-iodohistidine fits the general substrate profile. Facilitated Diffusion solvobiotech.comnih.gov

Analytical Characterization Methodologies for Research on 2 Iodohistidine

Advanced Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental for isolating 2-iodohistidine (B1664555) from reaction mixtures and for assessing its purity. These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of 2-iodohistidine preparations. It offers high resolution, speed, and sensitivity. In a research setting, reversed-phase HPLC is commonly used, where 2-iodohistidine is separated on a nonpolar stationary phase (like C18) with a polar mobile phase.

The purity is assessed by monitoring the column eluent with a UV detector, typically at a wavelength around 210-280 nm. rsc.orgsielc.com An ideal preparation will show a single, sharp peak corresponding to 2-iodohistidine. The presence of other peaks indicates impurities, which could be unreacted histidine, di- or tri-iodinated species, or other byproducts. researchgate.net The retention time of the peak serves as a qualitative identifier when compared to a known standard, while the peak area provides quantitative information about its concentration and purity. medkoo.com

For basic amino acids like histidine and its derivatives, specialized columns and mobile phase conditions can be employed to improve retention and separation. For instance, BIST™ B+ columns, which are anion-exchange columns, can be used with a multi-charged negative buffer (e.g., sulfuric acid) and a high organic solvent concentration in the mobile phase to effectively retain and separate these positively charged analytes. sielc.com

Table 1: Example HPLC Conditions for Amino Acid Analysis Relevant to 2-Iodohistidine

Parameter Condition 1: Reversed-Phase Condition 2: Ion-Exchange
Column Purospher STAR RP-18e (150 x 4.6 mm, 5 µm) rsc.org BIST B+ (150 x 4.6 mm, 5 µm) sielc.com
Mobile Phase A 0.05% Trifluoroacetic acid (TFA) in H₂O rsc.org 70% Acetonitrile (MeCN) sielc.com
Mobile Phase B Methanol/Acetonitrile (70/30; v/v) rsc.org 0.2% Sulfuric Acid (H₂SO₄) sielc.com
Flow Rate 1.0 mL/min rsc.org 1.0 mL/min sielc.com
Detection UV at 280 nm rsc.org UV at 210 nm sielc.com

| Gradient | Example: 0–5 min, 40–70% B; 5–10 min, 70–100% B rsc.org | Isocratic |

In many research applications, 2-iodohistidine is synthesized using radioactive isotopes of iodine (e.g., ¹²⁵I or ¹³¹I). Radiochromatography is essential for the analysis and purification of these labeled compounds. This technique couples a chromatographic separation method, such as HPLC or ion-exchange chromatography, with a radiation detector.

Studies involving the characterization of iodohistidines in iodinated proteins have successfully used radiochromatography to identify and quantify these species. capes.gov.br For example, after enzymatic hydrolysis of a radiolabeled protein, the resulting amino acids can be separated using ion-exchange chromatography. nih.gov The fractions are then analyzed for radioactivity to detect the presence of monoiodohistidine (MIH) and diiodohistidine (DIH). nih.gov Further separation of iodinated compounds can be achieved using gel filtration chromatography (e.g., Sephadex G-10), which separates molecules based on size. nih.gov The combination of these methods allows for the purification of radiolabeled iodohistidines to a constant specific activity, confirming their identity and purity. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Mass Spectrometry Applications in Biochemical Characterization

Mass spectrometry (MS) is an indispensable tool in the biochemical analysis of 2-iodohistidine. It measures the mass-to-charge ratio (m/z) of ions, providing precise information about molecular weight and structure.

Mass spectrometry provides definitive confirmation of the molecular identity of 2-iodohistidine by determining its precise molecular weight. The monoisotopic mass of 2-iodohistidine (C₆H₈IN₃O₂) is calculated to be 280.96612 Da. nih.gov High-resolution mass spectrometry (HRMS) techniques, such as ESI-Q-TOF, can measure this mass with high accuracy, confirming the elemental composition. rsc.org

In addition to the parent molecular ion, MS analysis also generates characteristic fragment ions when the molecule breaks apart in the spectrometer. These fragmentation patterns serve as a molecular fingerprint, aiding in structural confirmation. For 2-iodohistidine, key fragment ions can be observed, which correspond to specific losses from the parent molecule.

Table 2: Physicochemical and Mass Spectrometry Data for 2-Iodohistidine

Property Value Source
Molecular Formula C₆H₈IN₃O₂ nih.gov
Molecular Weight 281.05 g/mol medkoo.comnih.gov
Exact Mass 280.96612 Da nih.gov

| Major m/z Peaks | 208, 116 | nih.gov |

A significant research application of 2-iodohistidine chemistry is in protein footprinting, a method used to map the solvent-accessible surfaces of a protein. A technique known as Fast Photochemical Oxidation of Proteins (FPOP) utilizes iodine radicals, generated by laser photolysis of an iodine-containing precursor, to covalently label solvent-exposed amino acid side chains. researchgate.netnih.gov

This iodine-radical labeling is highly specific, modifying primarily histidine and tyrosine residues. nih.gov After exposure, the protein is digested, and the resulting peptides are analyzed by mass spectrometry (both top-down and bottom-up approaches). The mass shift corresponding to the addition of an iodine atom (+125.9 Da) reveals which histidine (or tyrosine) residues were modified. The extent of modification at each site provides a "footprint" of the protein's surface, as residues buried within the protein's structure are shielded from the labeling reagent. nih.govnih.gov This method is sensitive to protein conformation and can be used to study protein folding, ligand binding, and conformational changes. researchgate.netnih.gov For instance, studies on myoglobin (B1173299) and apomyoglobin have shown different iodination patterns for specific histidine residues, reflecting their different solvent accessibility in the two protein states. nih.gov

Elucidation of Molecular Weight and Fragment Ions in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (research-focused)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of molecules like 2-iodohistidine. It provides detailed information about the chemical environment of each atom in the molecule, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

A critical research application of NMR in this context has been to resolve ambiguity regarding the specific isomer formed during the iodination of histidine. While iodination can potentially occur at the C-2 or C-4(5) position of the imidazole (B134444) ring, early assumptions often favored the 2-iodo isomer. However, detailed NMR studies have provided strong evidence that the limited iodination of histidine primarily yields 4(5)-iodohistidine. acs.org By comparing the NMR spectra of the iodinated product with that of known derivatives and analyzing the chemical shifts and coupling patterns of the imidazole ring protons, researchers were able to definitively assign the iodine atom to the 4(5)-position. acs.org This type of detailed structural analysis is crucial for correctly interpreting data from experiments that use iodohistidine as a probe.

Spectroscopic Studies of 2-Iodohistidine in Various Biochemical Environments

The structural elucidation and quantification of 2-iodohistidine in complex biological matrices rely heavily on a suite of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and electronic properties, which can be influenced by the surrounding biochemical environment. This section explores the application of mass spectrometry, nuclear magnetic resonance spectroscopy, and UV-Visible spectroscopy in the study of 2-iodohistidine.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is a cornerstone for identifying 2-iodohistidine and studying its interactions within biological systems.

Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the analysis of 2-iodohistidine. In a typical GC-MS analysis, the compound is vaporized and separated from other components of a mixture before being ionized and detected. The resulting mass spectrum displays the relative abundance of ions at different m/z values, which is characteristic of the molecule's structure. For 2-iodohistidine, the mass spectrum shows several key fragments that aid in its identification. nih.gov

Key Findings from Mass Spectrometric Analysis of 2-Iodohistidine:

Parameter Value/Description Significance
Molecular FormulaC6H8IN3O2Provides the elemental composition. nih.gov
Molecular Weight281.05 g/mol The theoretical mass of the molecule. nih.gov
Major Mass Spectrum Peaks (m/z)208, 116These fragments are characteristic of 2-iodohistidine and can be used for its identification in a sample. nih.gov

In the context of biochemical environments, such as within proteins, mass spectrometry-based footprinting techniques are employed. core.ac.uk The iodination of histidine residues in proteins, forming 2-iodohistidine, can be monitored using MS to probe protein structure and conformation. escholarship.orgresearchgate.net The stability of iodo-histidine across a wide pH range makes it a reliable marker in such studies. escholarship.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed three-dimensional structure of molecules in solution. It provides information about the chemical environment of individual atoms. While detailed NMR spectra for 2-iodohistidine are not extensively published, the principles of NMR can be applied to understand its expected spectral features.

The introduction of an iodine atom at the C-2 position of the imidazole ring of histidine significantly alters the electronic environment of the nearby protons. This change in the chemical environment would lead to shifts in the signals of the imidazole ring protons in a ¹H NMR spectrum. The chemical shifts provide insights into the structure and conformation of the molecule. chemrxiv.org For instance, in studies distinguishing between iodo-histidine isomers, NMR has been a critical tool. acs.org

Expected ¹H NMR Spectral Characteristics for 2-Iodohistidine:

Proton Expected Chemical Shift Range (ppm) Notes
Imidazole C4-H~7.0-8.0The iodine at C2 would influence the shielding of this proton.
Imidazole C5-H~7.0-8.0The electronic effect of iodine would also be felt by this proton.
α-CH~3.5-4.5The chemical shift is typical for an alpha-proton in an amino acid.
β-CH₂~2.8-3.5These protons would appear as a multiplet due to coupling with the α-CH.

Note: The exact chemical shifts can vary depending on the solvent and the pH of the biochemical environment.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. azooptics.com This technique is particularly useful for detecting and quantifying molecules with chromophores, which are parts of a molecule that absorb light. The imidazole ring of histidine acts as a chromophore.

The parent amino acid, histidine, has a characteristic absorption maximum (λmax) at approximately 210 nm. sielc.com The introduction of an iodine atom to the imidazole ring to form 2-iodohistidine is expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption maximum. This is due to the influence of the iodine atom on the electronic transitions within the imidazole ring.

Anticipated UV-Vis Spectroscopic Properties of 2-Iodohistidine:

Parameter Expected Value/Range Biochemical Relevance
Absorption Maximum (λmax)> 210 nmThe shift in λmax can be used to monitor the iodination of histidine residues in proteins and other biological molecules. unchainedlabs.com
Molar Absorptivity (ε)Dependent on wavelengthThe molar absorptivity at a specific wavelength can be used to quantify the concentration of 2-iodohistidine in a solution using the Beer-Lambert law.

UV-Vis spectroscopy can be employed to monitor the kinetics of iodination reactions in biochemical systems and to assess the incorporation of 2-iodohistidine into peptides and proteins. escholarship.org The changes in the UV-Vis spectrum can provide valuable information about the local environment of the iodinated histidine residue.

Applications of 2 Iodohistidine As a Research Probe and Tool

Radiolabeled 2-Iodohistidine (B1664555) in Biochemical Tracing Studies

Radiolabeled forms of 2-iodohistidine, such as L-[123I]iodohistidine and D-[123I]iodohistidine, have been synthesized and investigated for their potential in biochemical tracing studies. These compounds offer a stable alternative to other iodinated amino acid derivatives, like iodotyrosine, which can be prone to iodine dissociation. L-[123I]iodohistidine has demonstrated stability in cysteine solutions, indicating its robustness for biological applications. wikipedia.org

In vitro studies have shown that L-[123I]iodohistidine exhibits high uptake in various non-small cell lung cancer (NSCLC) cell lines. Specifically, after 45 minutes of incubation, the uptake rates observed were 54% injected dose per gram (%ID/g) for H1975 cells, 73% ID/g for HCC827 cells, and 28% ID/g for H522 cells. wikipedia.org This suggests a significant cellular accumulation of the radiotracer in these cancer cell lines.

Table 1: L-[123I]Iodohistidine Uptake in NSCLC Cell Lines (45 min incubation)

Cell LineUptake (%ID/g)
H197554
HCC82773
H52228

In vivo biodistribution analyses of radiolabeled 2-iodohistidine have been conducted in non-clinical animal models, such as normal BALB/c nude mice and HCC827 Xenograft BALB/c nude mice, using SPECT/CT imaging. wikipedia.org While L-[123I]iodohistidine showed high pancreas uptake and renal tracer clearance, its tumor uptake and tumor-to-muscle ratio were not high (1.3). wikipedia.org In contrast, D-[123I]iodohistidine demonstrated a superior tumor imaging capability with a higher tumor-to-muscle ratio (3.7), attributed to its rapid excretion from the body and consequently lower muscle uptake compared to the L-isomer. wikipedia.org

Table 2: In Vivo Tumor-to-Muscle Ratio of Radiolabeled Iodohistidine Isomers

IsomerTumor-to-Muscle Ratio
L-[123I]Iodohistidine1.3
D-[123I]Iodohistidine3.7

Competitive cell uptake inhibition studies using L-[123I]iodohistidine have provided insights into the amino acid transporter systems involved in its cellular internalization. wikipedia.org The uptake of L-[123I]iodohistidine was inhibited by BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), tryptophan, and serine. wikipedia.org Notably, the inhibition observed with BCH and tryptophan was higher than with serine, suggesting that the transport of 2-iodohistidine is mediated by the L-type amino acid transporter (LAT) and the alanine-serine-cysteine (ASC) transporter. wikipedia.org

In Vivo Biodistribution Analysis in Non-Clinical Animal Models for Research

Investigational Tool in Understanding Pathogen Biology

2-Iodohistidine has been employed as an investigational tool to understand the biology of pathogens, particularly Plasmodium falciparum, the parasite responsible for malaria.

Research has explored the effects of 2-iodo-L-histidine on the in vitro growth and morphology of Plasmodium falciparum malaria parasites. massbank.euthegoodscentscompany.com The growth was monitored by measuring the incorporation of [3H]-labeled amino acids into parasite proteins, as well as through light and electron microscopy. massbank.euthegoodscentscompany.com The uptake of [3H]isoleucine was reduced by 50% with the addition of 420 µM 2-iodo-L-histidine. massbank.euthegoodscentscompany.com Similarly, [3H]histidine uptake into acid-insoluble material was inhibited by 50% at a concentration of 200 µM 2-iodo-L-histidine. massbank.euthegoodscentscompany.com Morphological analysis revealed that 100 µM 2-iodo-L-histidine inhibited the development of mature trophozoites by 50%. massbank.euthegoodscentscompany.com Electron microscopy studies indicated that 2-iodo-L-histidine affected parasite morphology without having an obvious effect on knobs or electron-dense material, which contrasts with the effects observed for other halogenated analogs. massbank.euthegoodscentscompany.com

Table 3: Effects of 2-Iodo-L-Histidine on Plasmodium falciparum In Vitro

Parameter50% Inhibition Concentration (µM)Morphological Effect
[3H]Isoleucine uptake420Affected parasite morphology, no obvious effect on knobs or electron-dense material. massbank.euthegoodscentscompany.com
[3H]Histidine uptake200Affected parasite morphology, no obvious effect on knobs or electron-dense material. massbank.euthegoodscentscompany.com
Development of mature trophozoites100Affected parasite morphology, no obvious effect on knobs or electron-dense material. massbank.euthegoodscentscompany.com

A comparative analysis with other halogenated histidine analogs, including 2-fluoro-L-histidine, 2-chloro-L-histidine, and 2-bromo-L-histidine, has been conducted to understand their differential impacts on Plasmodium falciparum cellular processes. massbank.euthegoodscentscompany.com While 2-iodo-L-histidine and 2-fluoro-L-histidine showed inhibitory effects on P. falciparum growth and amino acid uptake, 2-chloro-L-histidine and 2-bromo-L-histidine did not inhibit the parasite in vitro, despite their intermediate halogen atom sizes. massbank.euthegoodscentscompany.com This suggests distinct mechanisms of action among these analogs. For instance, 2-fluoro-L-histidine produced a decrease in knob number at the erythrocyte surface and accumulation of electron-dense material under the parasite membrane, effects not observed with 2-iodo-L-histidine. massbank.euthegoodscentscompany.com

Table 4: Comparative Effects of Halogenated Histidine Analogs on Plasmodium falciparum

Halogenated Histidine Analog[3H]Isoleucine Uptake (50% Inhibition, µM)[3H]Histidine Uptake (50% Inhibition, µM)Trophozoite Development (50% Inhibition, µM)Morphological Effects
2-Fluoro-L-histidine7020025Decreased knob number at erythrocyte surface, accumulation of electron-dense material under parasite membrane. massbank.euthegoodscentscompany.com
2-Iodo-L-histidine420200100Affected parasite morphology, no obvious effect on knobs or electron-dense material. massbank.euthegoodscentscompany.com
2-Chloro-L-histidineNo inhibitionNo inhibitionNo inhibitionNo inhibition observed. massbank.euthegoodscentscompany.com
2-Bromo-L-histidineNo inhibitionNo inhibitionNo inhibitionNo inhibition observed. massbank.euthegoodscentscompany.com

Studies on Plasmodium falciparum Growth and Morphology in In Vitro Systems

Utilization in Chemical Biology for Studying Protein Dynamics and Interactions

2-Iodohistidine plays a role in chemical biology, particularly in methodologies aimed at probing protein structure, dynamics, and interaction interfaces. The incorporation of iodine into amino acid residues, including histidine, serves as a chemical footprinting technique to assess solvent accessibility, which is directly related to protein conformational states and interactions nih.govresearchgate.net.

Traditional iodination methods can lead to the formation of 2-iodohistidine, alongside other iodinated derivatives such as 2,5-diiodohistidine and 1,2,5-triiodohistidine nih.govresearchgate.net. While tyrosine residues are generally more susceptible to iodination, reacting 30 to 100 times faster than histidine, controlled strategies can selectively target histidine nih.govresearchgate.net.

A notable advancement in this area is the Fast Photochemical Oxidation of Proteins (FPOP) method. This technique utilizes iodine species, generated by the photolysis of iodobenzoic acid, to rapidly and site-specifically modify histidine and tyrosine residues within proteins nih.govresearchgate.net. The resulting iodinated products, including 2-iodohistidine, can then be analyzed, typically by mass spectrometry, to map solvent-accessible regions of the protein. The extent of modification at specific histidine residues correlates with their exposure to the solvent, providing insights into protein dynamics and conformational changes nih.gov.

For instance, this FPOP-based iodination has been applied to study proteins like carbonic anhydrase II in its apo- and holo-forms, revealing differences in residue accessibility that reflect conformational changes upon ligand binding nih.gov. Similarly, it has been used to map interaction sites in protein oligomers, such as various forms of insulin (B600854) (monomeric lispro insulin, insulin-EDTA, and zinc-bound hexameric insulin), by identifying residues whose iodination is altered upon oligomerization nih.gov. By controlling the radical exposure time, often through the use of free histidine as a scavenger, over-labeling can be minimized, preventing induced conformational changes that might obscure native protein dynamics nih.govresearchgate.net.

Table 1: Applications of Iodination in Protein Dynamics Studies

MethodTarget ResiduesPrimary Product (Histidine)Information GainedExample Proteins
Traditional IodinationHistidine, Tyrosine2-Iodohistidine, 2,5-Diiodohistidine, 1,2,5-TriiodohistidineSolvent Accessibility, Conformational ChangesGeneral proteins
Fast Photochemical Oxidation of Proteins (FPOP)Histidine, Tyrosine2-IodohistidineSite-specific Solvent Accessibility, Protein Dynamics, Interaction InterfacesCarbonic Anhydrase II, Insulin Oligomers nih.gov

Precursor for the Synthesis of Modified Peptides for Biological Activity Research

2-Iodohistidine and other iodinated histidine derivatives serve as crucial precursors in the synthesis of modified peptides, enabling the introduction of specific labels or the creation of novel peptide functionalities for biological activity research. The iodine atom acts as a chemical handle that can be further transformed, providing a versatile route for peptide engineering.

A significant application involves the synthesis of radiolabeled peptides. For example, di-iodohistidine, a related iodinated histidine, has been successfully incorporated into a protected peptide precursor, specifically for the synthesis of [2,5-3H2-His6]-β-corticotrophin-(1–24)-tetracosapeptide rsc.orgrsc.org. This process involved the reductive dehalogenation of the di-iodohistidine-containing precursor, leading to the introduction of tritium (B154650) ([3H]) into the histidine residue at position 6 rsc.orgrsc.org.

The integrity of the final tritiated peptide was rigorously confirmed through various analytical techniques, including amino-acid analysis, column chromatography, and bioassay, supported by chemical and enzymic analytical data of both the protected precursor and the derived free peptide rsc.orgrsc.org. Notably, the resulting tritiated peptide demonstrated full biological activity in an adrenal cell bioassay, confirming that the modification strategy did not compromise its function rsc.org. This approach demonstrates the utility of iodinated histidine as a precursor for introducing specific isotopic labels into complex peptides, which are invaluable for studying biological pathways, receptor binding, and metabolic fate in biological activity research.

Furthermore, the strategic incorporation of halogenated amino acids, such as 5-iodohistidine (another positional isomer), into peptides has been explored to modulate their biological activities, for instance, by enhancing hydrophobicity and thus influencing antimicrobial properties mdpi.com. While this specific example concerns 5-iodohistidine, it illustrates the broader principle that the iodine atom on the histidine scaffold can impart desirable physicochemical properties to peptides, making iodinated histidine derivatives, including 2-iodohistidine, attractive building blocks for designing peptides with enhanced or altered biological functions.

Table 2: Role of Iodinated Histidine in Peptide Synthesis

ApplicationPrecursor TypeModification MethodOutcomeExample
Radiolabeling of PeptidesDi-iodohistidine-containing peptide precursorReductive DehalogenationTritium incorporation into histidine residue[2,5-3H2-His6]-β-corticotrophin-(1–24)-tetracosapeptide rsc.orgrsc.org
Modulation of Peptide Biological ActivityIodinated histidine derivatives (e.g., 5-iodohistidine)Direct incorporation into peptide sequenceAltered hydrophobicity, enhanced antimicrobial activityAntimicrobial peptides with fungicidal activity mdpi.com

Advanced Research Perspectives and Future Directions in 2 Iodohistidine Studies

Computational Chemistry and Molecular Dynamics Simulations of 2-Iodohistidine (B1664555) Interactions

Computational chemistry has become an indispensable tool for predicting and understanding chemical phenomena at a molecular level. openaccessjournals.com In the context of 2-iodohistidine, molecular dynamics (MD) simulations offer a powerful approach to investigate its interactions with other molecules, particularly proteins. mdpi.comnih.gov These simulations can provide atomic-level detail on how 2-iodohistidine binds to and influences the behavior of biological macromolecules.

MD simulations can elucidate the structural, dynamical, and thermodynamic properties of molecular systems. mdpi.com By creating a dynamic model of 2-iodohistidine and its interacting partners, researchers can observe conformational changes, binding affinities, and the formation of intermolecular interactions such as hydrogen bonds. dovepress.com For instance, simulations can reveal how the iodine atom on the histidine ring influences binding pocket interactions, potentially altering protein function. The potential energy function, which includes both bonded and non-bonded interactions, is central to these simulations, allowing for the calculation of forces and subsequent atomic movements over time. github.io

Future research in this area will likely focus on:

Developing more accurate force fields: Tailoring force field parameters specifically for iodinated amino acids will improve the reliability of MD simulations.

Simulating complex biological environments: Moving beyond simple protein-ligand interactions to model 2-iodohistidine within larger, more realistic cellular environments.

High-throughput screening: Using computational methods to screen vast libraries of proteins for potential interactions with 2-iodohistidine, thereby identifying new biological targets.

Rational Design of Novel 2-Iodohistidine Derivatives for Specific Biochemical Probes

The unique properties of 2-iodohistidine make it an excellent scaffold for the rational design of novel biochemical probes. By modifying its structure, scientists can create derivatives with tailored functionalities for specific applications, such as fluorescent imaging or targeted drug delivery. nih.govxmu.edu.cn

The process of rational design involves a deep understanding of structure-property relationships. nih.gov For example, attaching a fluorophore to the 2-iodohistidine molecule can create a probe that reports on its local environment through changes in fluorescence. nih.gov Recent work has demonstrated the successful design of fluorescent probes for imaging G-quadruplexes and amyloid-β plaques in vivo. nih.gov

A key aspect of this design process is the ability to synthesize these novel derivatives efficiently. nih.gov Researchers have already developed synthetic routes to create ring-modified histidine-containing peptides with an iodo group at the C-5 position, demonstrating the feasibility of creating a diverse library of 2-iodohistidine-based probes. mdpi.comresearchgate.net

Future directions in this area include:

Developing probes for new targets: Designing 2-iodohistidine derivatives that can selectively bind to and report on other important biological molecules or cellular structures.

Creating multi-functional probes: Integrating different functionalities into a single molecule, such as a targeting moiety, a therapeutic agent, and an imaging reporter.

NIR-II probes: Shifting the emission wavelengths of fluorescent probes to the second near-infrared (NIR-II) window for deeper tissue penetration and reduced autofluorescence, enabling more accurate in vivo imaging. nih.gov

Exploration of Unidentified Biochemical Pathways Involving 2-Iodohistidine

While 2-iodohistidine has been identified in various organisms, its precise roles in biochemical pathways remain largely uncharacterized. researchgate.net The iodination of histidine is known to be catalyzed by peroxidases, and iodohistidine derivatives have been found in proteins like thyroglobulin. annualreviews.org However, the full extent of its metabolic journey and its impact on cellular processes are still areas of active investigation.

Computational tools like ReactPRED and RetroPath2.0 can be utilized to predict and design novel biochemical pathways. biorxiv.org These tools can help generate hypotheses about how 2-iodohistidine might be synthesized, degraded, or incorporated into other molecules within a cell. The exploration of these pathways could reveal new metabolic intermediates and enzymatic reactions.

The study of mitochondrial dysfunctions has shown that alterations in cellular metabolism can lead to changes in the levels of various metabolites. nih.gov Investigating whether 2-iodohistidine levels are affected by such dysfunctions could provide clues about its involvement in energy metabolism or cellular stress responses. Furthermore, the evolution of metabolic pathways, from early prebiotic chemistries to complex enzyme-driven networks, provides a framework for understanding how a molecule like 2-iodohistidine might have become integrated into modern metabolism. mdpi.com

Key future research questions include:

What are the specific enzymes responsible for the synthesis and degradation of 2-iodohistidine in different organisms?

Does 2-iodohistidine play a regulatory role in any metabolic pathways?

Are there specific disease states associated with altered levels of 2-iodohistidine?

Development of Enhanced Methodologies for Detection and Quantification in Complex Biological Matrices

To fully understand the biological significance of 2-iodohistidine, sensitive and specific methods for its detection and quantification in complex biological samples are essential. Current methods often rely on mass spectrometry, which can identify and quantify the compound based on its mass-to-charge ratio. nih.govuliege.be

Innovations in mass spectrometry, such as photo-induced radical chemistry, are enabling more specific fragmentation patterns, which can aid in the precise identification of modified amino acids like 2-iodohistidine within a protein sequence. escholarship.org Additionally, techniques like headspace extraction using solid-phase microextraction (SPME) can be employed to isolate volatile or semi-volatile compounds from complex mixtures before analysis. uliege.be

For in vivo applications, the development of genetically encoded sensors offers a promising avenue. Researchers have successfully engineered a protein-based NMR sensor for zinc by converting a salt bridge into a metal-binding site. rsc.org A similar approach could potentially be used to create a sensor that specifically recognizes 2-iodohistidine, allowing for its real-time monitoring in living cells.

Future advancements in this area will likely involve:

Improving the sensitivity and throughput of mass spectrometry-based methods.

Developing novel separation techniques to isolate 2-iodohistidine from complex biological samples.

Engineering highly specific molecular probes and sensors for real-time in vivo detection.

Integration of 2-Iodohistidine Research with Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components in isolation. numberanalytics.com Integrating data from various "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—is a cornerstone of this approach. nih.govgriffith.edu.au

By incorporating data on 2-iodohistidine into systems biology models, researchers can gain a more comprehensive understanding of its functional roles. For example, correlating changes in 2-iodohistidine levels with alterations in gene expression, protein abundance, and other metabolite concentrations could reveal its involvement in broader cellular networks. nih.gov

This integrative approach can help to:

Identify novel biological pathways and networks in which 2-iodohistidine plays a role. nih.gov

Uncover the systemic effects of altered 2-iodohistidine metabolism.

Develop predictive models of how biological systems respond to changes in 2-iodohistidine levels.

The integration of 2-iodohistidine research with systems biology represents a powerful strategy for moving beyond a reductionist view and embracing the complexity of biological systems. researchgate.net

Q & A

Basic: What are the recommended synthetic strategies for 2-iodo-L-histidine, and how can purity be validated?

Methodological Answer:

  • Synthesis : Electrophilic iodination of L-histidine using iodine monochloride (ICl) in acetic acid under controlled pH (4–5) to minimize over-iodination. Protect the α-amino group with tert-butoxycarbonyl (Boc) to direct iodination to the imidazole ring .
  • Purification : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA). Monitor purity via TLC (Rf comparison with unmodified histidine) .
  • Validation : Confirm identity using 1H^1H NMR (e.g., disappearance of the C2 proton signal in imidazole at δ 7.6–8.0 ppm) and high-resolution mass spectrometry (HRMS) for exact mass verification .

Basic: Which analytical techniques are critical for characterizing 2-iodo-L-histidine’s structural and electronic properties?

Methodological Answer:

  • Structural Analysis :
    • 1H^1H/13C^{13}C NMR: Assign shifts using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly in the imidazole ring .
    • X-ray crystallography: For absolute configuration confirmation (requires high-purity crystals).
  • Electronic Properties :
    • UV-Vis spectroscopy: Compare λmax shifts with L-histidine to assess iodination-induced electronic changes.
    • Computational DFT: Calculate Mulliken charges to evaluate iodine’s electron-withdrawing effects on the imidazole ring .

Advanced: How can contradictory data on 2-iodo-L-histidine’s enzyme inhibition efficacy be systematically resolved?

Methodological Answer:

  • Variable Isolation : Control buffer composition (e.g., phosphate vs. Tris), ionic strength, and temperature, as iodine’s electronegativity may alter pH-dependent enzyme interactions .
  • Validation : Replicate assays using orthogonal methods (e.g., fluorescence quenching vs. calorimetry). Cross-validate with knockout studies (e.g., CRISPR-edited histidine residues in target enzymes) .
  • Meta-Analysis : Apply statistical tools (ANOVA, Bland-Altman plots) to compare datasets from independent studies, accounting for batch effects or instrument variability .

Advanced: What computational frameworks best model 2-iodo-L-histidine’s interactions in protein binding pockets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate trajectories in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS. Focus on histidine’s tautomeric states (Nδ1-H vs. Nε2-H) and iodine’s steric/electronic effects .
  • Docking Studies : Use AutoDock Vina with flexible side-chain sampling. Validate with experimental IC50 data and mutagenesis (e.g., H→A substitutions in binding sites) .
  • QM/MM Hybrid Models : Combine DFT for the iodine-imidazole moiety with MM for the protein backbone to balance accuracy and computational cost .

Methodology: How to optimize LC-MS/MS parameters for detecting trace 2-iodo-L-histidine in cellular lysates?

Methodological Answer:

  • Sample Prep : Deproteinize lysates with ice-cold acetonitrile (1:2 v/v), centrifuge, and derivatize with dansyl chloride to enhance ionization .
  • LC Conditions : Use a HILIC column (2.6 µm, 100 Å) with mobile phase (5 mM ammonium formate in water/acetonitrile). Gradient: 95%→60% acetonitrile over 15 min .
  • MS Settings : ESI+ mode; monitor m/z 287.1 [M+H]<sup>+</sup> (theoretical 287.03). Use isotope dilution with 13C^{13}C-labeled histidine for quantification .

Research Design: What frameworks ensure hypothesis-driven investigation of 2-iodo-L-histidine’s role in histidine metabolism?

Methodological Answer:

  • PICO Framework :
    • Population : Enzymes with histidine-dependent active sites (e.g., histidine ammonia-lyase).
    • Intervention : 2-iodo-L-histidine exposure at physiological concentrations.
    • Comparison : Wild-type vs. iodinated histidine kinetics.
    • Outcome : ΔKm/Ki values and metabolic flux changes .
  • FINER Criteria : Ensure feasibility (in vitro assays), novelty (uncharted iodination effects), and relevance (links to histidinemia pathophysiology) .

Data Contradiction: How to address inconsistencies in reported NMR chemical shifts for 2-iodo-L-histidine?

Methodological Answer:

  • Standardization : Use a digital reference spectrum (DRS) with deuterated DMSO as a lock solvent. Calibrate using TMS or DSS .
  • pH Control : Record spectra at identical pH (e.g., 7.4 using phosphate buffer), as tautomerism affects imidazole proton shifts .
  • Collaborative Validation : Share raw FID files via platforms like NMReDATA for independent reprocessing .

Experimental Reproducibility: What steps are critical for replicating 2-iodo-L-histidine synthesis across labs?

Methodological Answer:

  • Protocol Granularity : Specify reaction vessel geometry (e.g., round-bottom vs. flask), stirring speed (RPM), and inert gas purging (N2/Ar) .
  • Batch Documentation : Log reagent LOT numbers and HPLC column aging status .
  • Open Data : Publish raw chromatograms, NMR FIDs, and crystallography .cif files in supplementary materials .

Advanced: Can 2-iodo-L-histidine serve as a probe for studying histidine’s role in nuclear speckle localization?

Methodological Answer:

  • Cellular Imaging : Use fluorescently tagged 2-iodo-L-histidine (e.g., FITC conjugate) in live-cell imaging. Compare localization with wild-type histidine .
  • Pull-Down Assays : Immobilize iodinated histidine on agarose beads to identify binding partners via SILAC-based proteomics .
  • CRISPR Interference : Knock out endogenous histidine biosynthesis genes (e.g., HIS3) to force dependency on exogenous iodinated histidine .

Ethics & Reporting: How to ensure compliance with journal standards when publishing 2-iodo-L-histidine research?

Methodological Answer:

  • Blinding : Submit manuscripts without author names or affiliations (double-blind review) .
  • Data Transparency : Deposit spectral data in public repositories (e.g., ChemSpider, PubChem) and cite accession numbers .
  • Reproducibility : Follow STROBE or ARRIVE guidelines for experimental detail, including negative controls and statistical power calculations .

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